ML324, chemically named N-(3-(Dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide, is a small molecule identified through high-throughput screening and subsequent medicinal chemistry optimization. [] It is classified as a histone demethylase inhibitor, specifically targeting the Jumonji domain-containing protein 2 (JMJD2/KDM4) family. [] This family of enzymes plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues. [] ML324 has garnered significant interest in scientific research due to its potential application in studying epigenetic mechanisms and as a tool compound for exploring the therapeutic potential of JMJD2 inhibition in various diseases, including viral infections and cancer. []
The synthesis of ML324 involves several steps that typically require organic chemistry techniques. The compound can be synthesized through the coupling of 8-hydroxyquinoline with an appropriate benzamide derivative. Specific methods may include:
Technical details regarding the reaction conditions, such as temperature and time, would depend on the specific synthetic route chosen by researchers .
ML324's molecular structure features a central benzamide core substituted with an 8-hydroxyquinoline moiety and a dimethylamino propyl side chain. The key structural components include:
The compound exhibits a high degree of specificity for its target enzymes, with an IC50 value of approximately 920 nM against JMJD2 demethylases .
ML324 participates in several chemical reactions primarily related to its role as a histone demethylase inhibitor. The interactions include:
The mechanism of action of ML324 involves multiple pathways:
The physical and chemical properties of ML324 are crucial for understanding its behavior in biological systems:
Relevant analyses include:
ML324 has several significant applications in scientific research:
ML324 possesses a defined chemical structure characterized by a benzamide core linked to a quinoline moiety. Its systematic IUPAC name is N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide, reflecting its molecular architecture with precision. The compound has a molecular formula of C₂₁H₂₃N₃O₂ and a molecular weight of 349.43 g/mol. The presence of both the quinoline hydroxyl group and the tertiary amine in the dimethylaminopropyl side chain creates distinctive hydrogen-bonding capabilities that contribute significantly to its biological activity [3] [5].
Table 1: Physicochemical Properties of ML324
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂₁H₂₃N₃O₂ | - |
Molecular Weight | 349.43 g/mol | - |
Appearance | White to light brown powder | Visual observation |
Melting Point | >187°C (with decomposition) | Standard conditions |
Density | 1.188 ± 0.06 g/cm³ | Predicted value |
Solubility in DMSO | ≥33 mg/mL (94.4 mM) | 25°C |
Solubility in Water | <1 mg/mL | 25°C |
Solubility in Ethanol | 2.4-3 mg/mL (6.9-8.6 mM) | 25°C with sonication |
Calculated pKa | 4.71 ± 0.40 | Predicted value |
Partition Coefficient (LogP) | 2.22 | Predicted octanol/water partition |
The structural features of ML324 include a planar benzoyl-8-hydroxyquinoline system that facilitates interaction with the catalytic iron-binding pocket of JMJD2 enzymes, while the dimethylaminopropyl side chain enhances cellular permeability—a significant improvement over previous inhibitors in this class. The molecule exists as a solid at room temperature and demonstrates stability when stored under recommended conditions (sealed, dry, 2-8°C), though solutions in DMSO exhibit limited stability and should be used within one month when stored at -20°C [3] [5] [9]. X-ray crystallography studies, while not explicitly detailed in the search results, would likely reveal specific binding conformations within the JMJD2 active site, particularly through coordination with the Fe(II) ion in the enzyme's catalytic center.
The discovery of ML324 emerged from a collaborative effort within the NIH Molecular Libraries Program to address the critical shortage of potent, cell-permeable inhibitors targeting JMJD2 demethylases. Prior to its development, researchers relied on non-selective, weakly active compounds such as 2,4-pyridine dicarboxylic acid (PDCA) and N-oxalylglycine (NOG) derivatives that exhibited poor cellular permeability due to their highly polar carboxylic acid functionalities. These compounds proved inadequate for sophisticated cellular studies and animal model research [1] [2].
The discovery program employed a quantitative high-throughput screening (qHTS) approach against JMJD2E (KDM4E), selected for its stability and high specific activity. This screening campaign identified the 8-hydroxyquinoline scaffold as a promising starting point, particularly the compound 8-HQ-5-COOH (1). Through systematic structure-activity relationship (SAR) exploration, medicinal chemists optimized this scaffold, ultimately replacing the carboxylic acid with a dimethylaminopropylamide group. This strategic modification significantly improved cell permeability while maintaining potent inhibition of JMJD2 enzymes [1] [2].
Table 2: Comparison of ML324 with Previous Generation JMJD2 Inhibitors
Inhibitor | JMJD2E IC₅₀ | Cell Permeability | Cytomegalovirus Inhibition | Key Limitations |
---|---|---|---|---|
2,4-PDCA | ~100 μM | Poor | Weak | Non-selective, low potency |
DMOG (dimethyloxalylglycine) | >500 μM | Poor | Moderate (IC₅₀: 1.5 mM) | Broad α-KG dioxygenase inhibition |
GSK-J1 | Inactive | Very poor | N/A | Selective for JMJD3, not JMJD2 |
ML324 | 920 nM | Excellent | Strong (IC₅₀: ~10 μM) | First with suitable properties |
The resulting optimized compound, ML324, demonstrated submicromolar inhibitory activity (IC₅₀ = 920 nM) against JMJD2E in biochemical assays and possessed excellent in vitro absorption, distribution, metabolism, and excretion (ADME) properties. Crucially, ML324 exhibited >100-fold selectivity for JMJD2E over the related histone demethylase LSD1, establishing its value as a specific pharmacological probe. Its discovery was formally reported in 2012-2013 through the NIH Molecular Libraries Program, with probe report identification number MLS004777324, representing a milestone in epigenetic probe development [1] [2] [5].
ML324 functions as an epigenetic modulator through its potent and selective inhibition of the JMJD2 subfamily of histone demethylases (KDM4A-D), enzymes that catalyze the removal of methyl groups from trimethylated lysine residues on histone proteins, particularly H3K9me3 and H3K36me3. These histone modifications represent crucial components of the "histone code" that governs chromatin accessibility and gene expression patterns. By blocking the demethylase activity of JMJD2 proteins, ML324 promotes the accumulation of repressive H3K9me3 marks in specific genomic regions, effectively suppressing the transcription of genes under the control of this epigenetic mark [1] [10].
The significance of ML324 in biomedical research is most evident in two major disease contexts:
Antiviral Applications:ML324 demonstrates broad-spectrum antiviral activity against several clinically significant herpesviruses. It effectively suppresses herpes simplex virus (HSV-1 and HSV-2) and human cytomegalovirus (hCMV) replication by inhibiting viral immediate-early (IE) gene expression, which represents the critical initial step in the viral lifecycle. Mechanistically, ML324 prevents the demethylation of H3K9me3 marks associated with viral genomes, thereby maintaining a transcriptionally repressive chromatin environment that abrogates viral gene expression. This epigenetic blockade extends to the reactivation of latent HSV infections in sensory neurons, as demonstrated in mouse ganglia explant models where ML324 treatment reduced viral yields by approximately 4.5 logs at 50 μM concentration [1] [4] [10].
Table 3: Antiviral Efficacy of ML324 Across Experimental Models
Virus | Experimental System | Effective Concentration | Key Findings |
---|---|---|---|
Herpes Simplex Virus (HSV) | Human foreskin fibroblasts | 10-50 μM | Inhibition of IE gene expression (IC₅₀ ~10 μM) |
Human Cytomegalovirus (hCMV) | MRC-5 lung fibroblasts | 10-50 μM | Complete suppression of viral replication |
Cyprinid herpesvirus 3 | Koi fin (KF-1) cells | 20-50 μM | Complete blockade of viral replication |
Cyprinid herpesvirus 3 | Koi fish immersion model | 20 μM (daily bath) | 50-70% survival under heat stress conditions |
HSV-1 (latent infection) | Mouse ganglia explant model | 50 μM | Blocked reactivation from latency |
Remarkably, in a 2023 study evaluating ML324 against Cyprinid herpesvirus 3 (CyHV-3) in koi fish, ML324 administered via immersion bath (20 μM) outperformed the standard antiviral acyclovir, yielding 50-70% survival under heat stress conditions compared to 22-27% with acyclovir. This highlights its potential as a broad-spectrum epigenetic antiviral agent [4].
Cancer Research Applications:Beyond virology, ML324 serves as a valuable probe in oncology research. JMJD2 demethylases are frequently overexpressed in various malignancies, where they contribute to oncogenesis by activating tumor-promoting genes. ML324 has demonstrated antiproliferative effects in cancer models through induction of the unfolded protein response (UPR) and upregulation of the pro-apoptotic factor Bim, particularly in hepatocellular carcinoma cells. Additionally, ML324 inhibits the histone demethylase KDM4B with an IC₅₀ of 4.9 μM, an enzyme implicated in prostate cancer progression. This multi-targeted inhibition of KDM4 family members positions ML324 as a versatile chemical tool for dissecting the epigenetic dependencies in cancer biology [5] [6] [9].
The compound's ability to modulate disease-relevant epigenetic pathways without exhibiting significant cytotoxicity at effective concentrations (up to 50 μM in various cell lines) has established ML324 as a prototype for next-generation epigenetic modulators. Its demonstrated efficacy in both cellular and animal models underscores the therapeutic potential of targeting JMJD2 demethylases and validates ML324's role as a foundational chemical probe for epigenetic research across diverse pathological contexts [1] [4] [7].
Table 4: Research Applications of ML324 in Disease Models
Research Area | Experimental Findings | Mechanistic Insights |
---|---|---|
Herpesvirus Infections | Blocks viral IE gene expression and reactivation | Prevents removal of repressive H3K9me3 marks |
Cancer Biology | Induces apoptosis in hepatocellular carcinoma | Triggers UPR and Bim upregulation |
Prostate Cancer Research | Inhibits proliferation of LNCaP cells (GI₅₀ = 53 μM) | Suppresses KDM4B activity |
Osteoclastogenesis | Reduces Aa-LPS-induced osteoclast formation | Modulates epigenetic regulation of differentiation |
Epigenetic Mechanisms | Increases global H3K9me3 levels in cellular models | Confirms target engagement in intact cells |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7